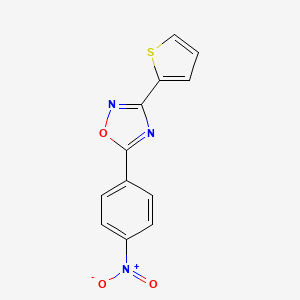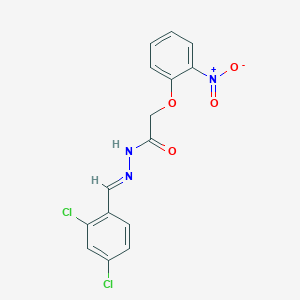![molecular formula C14H12N4O2S2 B5505020 4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide CAS No. 5750-00-5](/img/structure/B5505020.png)
4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
Several studies have focused on synthesizing similar compounds, involving complex reactions. For example, the synthesis of Co(II) complexes with related benzenesulfonamide compounds involved elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra methods (Vellaiswamy & Ramaswamy, 2017). Another study presented the synthesis of a benzenesulfonamide derivative with pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using various computational methods. A study on a related benzenesulfonamide compound utilized density functional theory (DFT) for geometry optimization and topological analysis for confirming weak interactions and main binding areas (Kanagavalli et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of benzenesulfonamides have been the subject of several studies. For instance, the Co(II) complexes of a similar benzenesulfonamide showed fluorescence quenching with alizarin dye, indicating notable chemical reactivity (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of these compounds are often investigated using computational tools. In a study, the physical properties (ADMET) of a synthesized compound were calculated using the Swiss ADME online tool, indicating a comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties, particularly regarding the interaction with biological systems, have been explored in various studies. For example, the inhibition of metalloenzyme carbonic anhydrase by newly prepared sulfonamides was investigated, revealing their potential in medical applications (Eldehna et al., 2017).
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
Research into novel zinc phthalocyanines substituted with benzenesulfonamide derivatives has shown promise for photodynamic therapy (PDT), an emerging cancer treatment modality. These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for the effectiveness of PDT in cancer treatment. The synthesized zinc(II) phthalocyanine derivatives exhibit potential as Type II photosensitizers due to their photophysical and photochemical properties, making them suitable for photocatalytic applications and as candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Studies on N-pyridin-3-yl-benzenesulfonamide have unveiled its significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). The compound was synthesized through a simple one-pot reaction and showed great efficacy in inhibiting bacterial growth, suggesting its potential use as an antimicrobial agent (Ijuomah, Ike, & Obi, 2022).
Anticancer Activity
Research has also focused on the synthesis of novel derivatives for evaluating antitumor activity. For instance, a study on novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, and other derivatives containing a pyrazole moiety based on 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide (sulfaphenazole) showed that some compounds exhibited more effective antitumor activity than the reference drug, doxorubicin. This indicates the potential of these compounds in cancer treatment (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Structural and Crystallographic Studies
Investigations into the crystal structures of condensation products of salicylic aldehyde derivatives with benzenesulfonamide have contributed to the understanding of molecular configurations and intermolecular interactions. These studies provide insights into the structural basis of the compounds' biological activities and can guide the design of more effective therapeutic agents (Chumakov, Tsapkov, Bocelli, Antonsyak, Palomares-Sánches, Ortiz, & Gulya, 2006).
Propiedades
IUPAC Name |
4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c15-22(19,20)11-6-4-10(5-7-11)17-14-18-13(9-21-14)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKQUKJBYGEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973037 | |
| Record name | 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-Pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide | |
CAS RN |
5750-00-5 | |
| Record name | 2-Chloro-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)
![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)